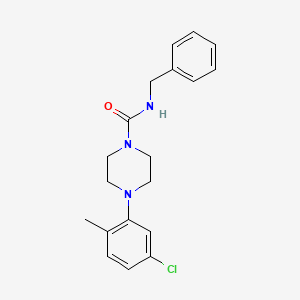

N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O/c1-15-7-8-17(20)13-18(15)22-9-11-23(12-10-22)19(24)21-14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHYYNNGYWXUPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide typically involves the following steps:

Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the benzyl group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperazine derivative.

Attachment of the chloro-substituted methylphenyl group: This step involves the reaction of the piperazine derivative with a chloro-substituted methylphenyl halide under basic conditions.

Formation of the carboxamide group: The final step involves the reaction of the piperazine derivative with an isocyanate to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same synthetic routes mentioned above. The reactions are carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chloro-substituted methylphenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Benzyl halides or chloro-substituted methylphenyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide has various scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with their active sites, leading to a decrease in their catalytic activity . Additionally, the compound may interact with cell membrane receptors, altering signal transduction pathways and affecting cellular responses .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Substituent Effects: The benzyl group in the target compound may enhance blood-brain barrier penetration compared to BCTC’s bulky tert-butylphenyl group, which improves peripheral selectivity . Electron-withdrawing groups (e.g., Cl, CF₃O) improve metabolic stability, as seen in ’s analog, whereas electron-donating groups (e.g., methoxy) may alter receptor binding .

Biologische Aktivität

N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with appropriate benzyl and chloro-substituted phenyl groups. The methods employed often include:

- Esterification : Using carboxylic acids and amines to form amides.

- Coupling Reactions : Utilizing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Antimicrobial Activity

N-benzyl derivatives, including those with piperazine moieties, have shown promising antimicrobial properties. A study highlighted that various synthesized piperazine derivatives exhibited moderate to excellent antimicrobial activities against a range of bacterial strains. The presence of electron-withdrawing groups, such as chloro substituents, significantly enhances the activity by increasing lipophilicity and facilitating membrane penetration .

Anticancer Properties

Research indicates that compounds containing piperazine structures can inhibit critical pathways involved in cancer cell proliferation and survival. For instance, some derivatives have been shown to selectively inhibit ERK5 kinase activity, which is implicated in tumor progression. The optimization of these compounds has led to several analogues with improved potency and pharmacokinetic profiles .

Structure-Activity Relationship (SAR)

The SAR studies of piperazine derivatives reveal that modifications on the benzyl and chloro groups significantly impact biological activity. Key observations include:

- Chloro Substitution : The introduction of chloro groups at specific positions enhances antimicrobial and anticancer activities.

- Piperazine Variants : Altering the piperazine ring's substituents can lead to variations in efficacy against specific targets, such as bacterial enzymes or cancer cell pathways .

Tables of Biological Activity

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 10 | |

| N-benzyl derivative 1 | ERK5 Inhibition | 0.5 | |

| N-benzyl derivative 2 | IMPDH Inhibition | 0.8 |

Case Study 1: Antimicrobial Efficacy

A series of piperazine derivatives were synthesized and screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Among these, this compound demonstrated significant inhibition, suggesting its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on cancer cell lines showed that N-benzyl derivatives could effectively inhibit cell proliferation by targeting the ERK5 signaling pathway. A derivative with a similar structure was reported to have a nanomolar IC50 against ERK5, highlighting the importance of structural modifications in enhancing activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide, and what methodological considerations are critical for reproducibility?

- Answer : The compound is typically synthesized via sequential alkylation and acylation of piperazine derivatives. For example:

- Step 1 : Bis-N-alkylation of piperazine with 4-bromobutyronitrile (K₂CO₃, acetonitrile, reflux) .

- Step 2 : Reduction of nitriles to amines (LiAlH₄, dry ether) followed by acylation with substituted benzoyl chlorides (triethylamine, CH₂Cl₂) .

- Critical factors : Solvent purity, inert atmosphere for LiAlH₄, and stoichiometric control to avoid side reactions (e.g., over-alkylation) .

Q. How is the structural conformation of this compound characterized, and what analytical techniques are essential?

- Answer :

- X-ray crystallography confirms the chair conformation of the piperazine ring and intermolecular N–H⋯O hydrogen bonding .

- Spectroscopy : ¹H/¹³C NMR for substituent positioning, IR for carboxamide C=O stretching (~1650 cm⁻¹), and mass spectrometry for molecular ion validation .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Answer :

- Enzyme inhibition : Screen against CYP isoforms (e.g., CYP51, CYP5122A1) using fluorometric or spectrophotometric assays .

- Antiparasitic activity : Test against Leishmania donovani promastigotes via MTT assay (EC₅₀ values <10 µM indicate promise) .

Advanced Research Questions

Q. How can researchers optimize low-yield steps in the synthesis, such as guanylation or acid deprotection?

- Answer :

- Guanylation : Replace 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea with HgCl₂-free reagents (e.g., EDCI/HOBt) to reduce toxicity and improve yields .

- Acid deprotection : Use TFA in CH₂Cl₂ (0°C to RT) instead of HCl/MeOH to minimize carboxamide hydrolysis .

- Monitoring : Employ TLC or in-situ FTIR to track reaction progress and terminate before side reactions dominate .

Q. What mechanistic insights explain its selectivity for CYP5122A1 over CYP51 in Leishmania?

- Answer :

- Docking studies : The 5-chloro-2-methylphenyl group occupies a hydrophobic pocket in CYP5122A1, while the benzyl carboxamide forms hydrogen bonds with active-site residues (e.g., Arg-130) .

- Mutagenesis : Replace Phe-310 in CYP51 with smaller residues (Ala/Val) to test steric hindrance hypotheses .

Q. How should researchers resolve contradictions in biological activity data across different assay conditions?

- Answer :

- Standardization : Use identical cell lines (e.g., J774 macrophages) and parasite strains for comparability .

- Control experiments : Include reference inhibitors (e.g., ketoconazole for CYP51) and validate assay pH/temperature .

Q. What strategies are effective in improving solubility and bioavailability without compromising activity?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.